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molecular formula C5H4Cl2N2 B013550 2,4-Dichloro-5-methylpyrimidine CAS No. 1780-31-0

2,4-Dichloro-5-methylpyrimidine

Cat. No. B013550
M. Wt: 163 g/mol
InChI Key: DQXNTSXKIUZJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530656B2

Procedure details

To a vial with 5-aminobenzo[d]oxazol-2(3H)-one (300.1 mg, 2.0 mmol) and 2,4-dichloro-5-methylpyrimidine (423.8 mg, 2.6 mmol), MeOH (8 mL) and H2O (2 mL) were added. The turbid mixture was stirred at room temperature for 64 h. Precipitate from reaction mixture was collected by filtration, washing with EtOAc (3 mL×2), and was further dried in vacuo. 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one was obtained as an off-white solid: 394 mg (71% yield); 1H NMR (300 MHz, DMSO) δ 11.68 (br s, 1H), 8.62 (s, 1H), 7.94 (d, J=0.8, 1H), 6.97 (d, J=2.0, 1H), 6.82 (d, J=8.1, 1H), 6.74 (dd, J=2.0, 8.1, 1H), 2.15 (s, 3H); LCMS (M+) m/z 277.10.
Quantity
300.1 mg
Type
reactant
Reaction Step One
Quantity
423.8 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[Cl:12][C:13]1[N:18]=[C:17](Cl)[C:16]([CH3:20])=[CH:15][N:14]=1.CO>O>[Cl:12][C:13]1[N:18]=[C:17]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[O:9][C:8](=[O:10])[NH:7][C:6]=3[CH:11]=2)[C:16]([CH3:20])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
300.1 mg
Type
reactant
Smiles
NC=1C=CC2=C(NC(O2)=O)C1
Name
Quantity
423.8 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The turbid mixture was stirred at room temperature for 64 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate from reaction mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washing with EtOAc (3 mL×2)
CUSTOM
Type
CUSTOM
Details
was further dried in vacuo

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC=1C=CC2=C(NC(O2)=O)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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